molecular formula C17H23NO2 B12662224 Benzenepentanoic acid, alpha-2-pyrrolidinylidene-, ethyl ester CAS No. 118268-54-5

Benzenepentanoic acid, alpha-2-pyrrolidinylidene-, ethyl ester

Cat. No.: B12662224
CAS No.: 118268-54-5
M. Wt: 273.37 g/mol
InChI Key: AYEWYGYMJYYCGG-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepentanoic acid, alpha-2-pyrrolidinylidene-, ethyl ester is a chemical compound with a complex structure that combines a benzenepentanoic acid backbone with a pyrrolidinylidene moiety and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenepentanoic acid, alpha-2-pyrrolidinylidene-, ethyl ester typically involves the condensation of benzenepentanoic acid derivatives with pyrrolidinylidene intermediates. One common method involves the use of ethyl benzoate and pyrrolidine under acidic or basic conditions to facilitate the esterification and cyclization reactions. The reaction is often carried out in an organic solvent such as ethanol or toluene, with the temperature carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring consistent product quality. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenepentanoic acid, alpha-2-pyrrolidinylidene-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolidinylidene moiety to a pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidinylidene sites, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzenepentanoic acid derivatives, alcohols, and pyrrolidine-containing compounds. These products can have diverse applications depending on their specific chemical structures.

Scientific Research Applications

Benzenepentanoic acid, alpha-2-pyrrolidinylidene-, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways involving esterases and oxidoreductases.

    Industry: It is used in the production of specialty chemicals, including fragrances, flavorings, and polymer additives.

Mechanism of Action

The mechanism of action of benzenepentanoic acid, alpha-2-pyrrolidinylidene-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active benzenepentanoic acid derivative, which can then interact with cellular targets. The pyrrolidinylidene moiety may also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzenepentanoic acid, ethyl ester: Lacks the pyrrolidinylidene moiety, resulting in different chemical and biological properties.

    Pyrrolidinylidene derivatives: Compounds with similar pyrrolidinylidene structures but different ester or acid groups.

Uniqueness

Benzenepentanoic acid, alpha-2-pyrrolidinylidene-, ethyl ester is unique due to its combination of a benzenepentanoic acid backbone with a pyrrolidinylidene moiety and an ethyl ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

118268-54-5

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

ethyl (2E)-5-phenyl-2-pyrrolidin-2-ylidenepentanoate

InChI

InChI=1S/C17H23NO2/c1-2-20-17(19)15(16-12-7-13-18-16)11-6-10-14-8-4-3-5-9-14/h3-5,8-9,18H,2,6-7,10-13H2,1H3/b16-15+

InChI Key

AYEWYGYMJYYCGG-FOCLMDBBSA-N

Isomeric SMILES

CCOC(=O)/C(=C/1\CCCN1)/CCCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(=C1CCCN1)CCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.